molecular formula C17H11Br B12516281 3-bromo-11H-benzo[b]fluorene

3-bromo-11H-benzo[b]fluorene

Katalognummer: B12516281
Molekulargewicht: 295.2 g/mol
InChI-Schlüssel: YTNKFRRGVZQOGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-11H-benzo[b]fluorene is an organic compound with the molecular formula C17H11Br. It is a derivative of benzo[b]fluorene, where a bromine atom is substituted at the 3rd position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-11H-benzo[b]fluorene can be synthesized through the bromination of 11H-benzo[b]fluorene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-11H-benzo[b]fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluorene derivatives, while coupling reactions can produce complex polycyclic aromatic compounds .

Wirkmechanismus

The mechanism of action of 3-bromo-11H-benzo[b]fluorene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop optoelectronic devices. The bromine atom in its structure can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-11H-benzo[b]fluorene is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and material science applications. Its ability to undergo various chemical reactions and form complex structures highlights its versatility compared to other similar compounds .

Eigenschaften

Molekularformel

C17H11Br

Molekulargewicht

295.2 g/mol

IUPAC-Name

3-bromo-11H-benzo[b]fluorene

InChI

InChI=1S/C17H11Br/c18-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)17(13)10-15/h1-7,9-10H,8H2

InChI-Schlüssel

YTNKFRRGVZQOGW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2)Br)C3=CC4=CC=CC=C4C=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.